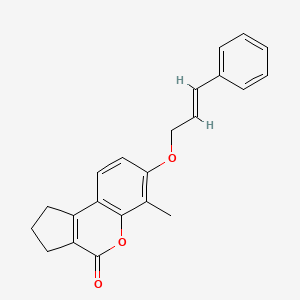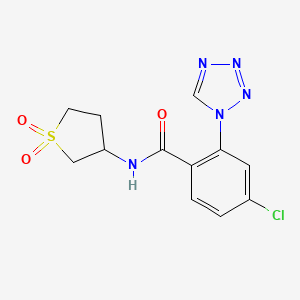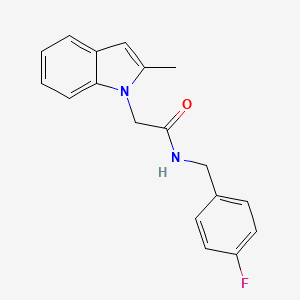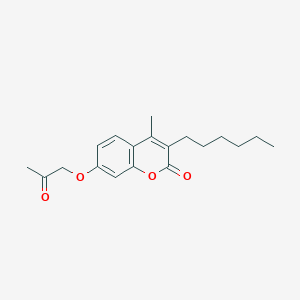
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta(C)chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one is a complex organic compound belonging to the class of chromen-4-ones This compound is characterized by its unique structure, which includes a cinnamyloxy group, a methyl group, and a dihydrocyclopenta ring fused to a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone derivatives, under acidic or basic conditions.
Introduction of the Dihydrocyclopenta Ring: The dihydrocyclopenta ring can be introduced via a cycloaddition reaction, such as a Diels-Alder reaction, using suitable dienes and dienophiles.
Attachment of the Cinnamyloxy Group: The cinnamyloxy group can be attached through an etherification reaction, where cinnamyl alcohol is reacted with the chromenone derivative in the presence of a suitable catalyst, such as a Lewis acid.
Industrial Production Methods
Industrial production of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted chromenone derivatives.
Scientific Research Applications
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Spiropyrazolone-Fused Cyclopenta©chromen-4-ones: These compounds share a similar chromenone core but differ in the presence of a spiropyrazolone moiety.
Dihydroxyphenylchroman Derivatives: These compounds have a chroman core with hydroxyl groups, showing different biological activities.
Uniqueness
7-(Cinnamyloxy)-6-methyl-2,3-dihydrocyclopenta©chromen-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-7-[(E)-3-phenylprop-2-enoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C22H20O3/c1-15-20(24-14-6-9-16-7-3-2-4-8-16)13-12-18-17-10-5-11-19(17)22(23)25-21(15)18/h2-4,6-9,12-13H,5,10-11,14H2,1H3/b9-6+ |
InChI Key |
CCQVIULESKKDJJ-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(1H-imidazol-4-yl)ethyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B11154138.png)

![ethyl (2-{[3-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11154141.png)
![N-{1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-1H-indol-4-yl}acetamide](/img/structure/B11154145.png)
![4-phenyl-N-[2-(4-pyridyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11154150.png)
![4-[(N-{[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}-L-leucyl)amino]butanoic acid](/img/structure/B11154159.png)
![6-ethyl-4-phenyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11154171.png)

![6-[(dimethylamino)methyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11154187.png)
![methyl [6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11154201.png)
![(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11154209.png)
![7-[(3-chlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154211.png)
![4-methyl-N-(4-pyridinylmethyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B11154212.png)
